molecular formula C12H13BrN2O B234946 Angelmicin B CAS No. 151687-86-4

Angelmicin B

Cat. No. B234946
CAS RN: 151687-86-4
M. Wt: 1725.8 g/mol
InChI Key: XGHSXRXEPCUHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angelmicin B is a naturally occurring aminocyclitol glycoside antibiotic that was first isolated from the fermentation broth of Streptomyces griseus. This antibiotic has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.

Scientific Research Applications

  • Inhibition of Oncogenic Signal Transduction and Leukemia Cell Differentiation : Angelmicin B inhibits src tyrosine kinase activity and oncogenic signal transduction. It has been shown to cause dose-dependent inhibition of cell proliferation and induction of differentiation in human myeloid leukemia HL-60 cells. This differentiation is enhanced when combined with other agents like vitamin D3, retinoic acid, or tumor necrosis factor-alpha (TNF alpha) (Yokoyama et al., 1996).

  • Chemical Structure and Synthesis : The structure of this compound comprises six deoxyhexoses and eight fused six-membered rings containing a highly oxidized naphthylnaphthoquinone chromophore. This structure is instrumental in its role as a specific inhibitor of tyrosine kinase and src-dependent cell transformation (Hori et al., 1996). Additionally, efficient synthesis methods have been developed for the tricyclic A-B subunit of this compound, which is vital for further research and potential pharmaceutical applications (Lambert & Roush, 2005).

  • Potential in Cancer Therapy : Studies have suggested this compound's potential in cancer therapy. It demonstrated high anti-proliferative activity on certain cancer cell lines under specific light conditions, providing a new avenue for phototherapy in cancer treatment (Miolo et al., 2018).

  • Biological Potential Beyond Cancer : this compound, belonging to the furocoumarin group, has shown vast biological potential. It exhibits not only anti-cancer properties but also anti-inflammatory activity and potential therapeutic applications in neurodegenerative diseases and bone remodeling. Its mechanisms of action include inhibition of tubulin polymerization and activation of various cellular pathways (Mahendra et al., 2020).

properties

CAS RN

151687-86-4

Molecular Formula

C12H13BrN2O

Molecular Weight

1725.8 g/mol

IUPAC Name

5-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-15-[9-[5-(5-acetyl-5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione

InChI

InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3

InChI Key

XGHSXRXEPCUHTN-UHFFFAOYSA-N

SMILES

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O

Canonical SMILES

CCCC1(C(C(C(C2C1(C(=O)C3=C(C4=C(C=C3C2)C(=C(C(=C4O)C5=C(C(=O)C6=C(C7=C(C(=C6C5=O)O)C(=O)C8(C9C7OC8(C(C(C9OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)CCC)O)O)OC)OC)OC)O)O)OC1CC(C(C(O1)C)O)O)O)OC1CCC(C(O1)C)OC1CCC(C(O1)C)(C(=O)C)O)O

synonyms

angelmicin B

Origin of Product

United States

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